molecular formula C8H18INOS B161165 Propionylthiocholine iodide CAS No. 1866-73-5

Propionylthiocholine iodide

Cat. No. B161165
CAS RN: 1866-73-5
M. Wt: 303.21 g/mol
InChI Key: BJQIXLJDWWVGAE-UHFFFAOYSA-M
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Description

Propionylthiocholine iodide is a compound with the molecular formula C8H18INOS . It is also known by other names such as (2-Mercaptoethyl)trimethylammonium iodide propionate and trimethyl (2-propanoylsulfanylethyl)azanium iodide . It appears as a white to very light yellow crystalline powder .


Molecular Structure Analysis

The molecular weight of Propionylthiocholine iodide is 303.21 g/mol . The IUPAC name for this compound is trimethyl (2-propanoylsulfanylethyl)azanium iodide . The InChI representation is InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 . The canonical SMILES representation is CCC(=O)SCCN+(C)C.[I-] .


Physical And Chemical Properties Analysis

Propionylthiocholine iodide has a molecular weight of 303.21 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 5 rotatable bond count . It appears as a white to very light yellow crystalline powder .

Safety and Hazards

Propionylthiocholine iodide is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and others .

Mechanism of Action

Target of Action

Propionylthiocholine iodide is primarily a substrate for the enzyme cholinesterase . Cholinesterases are a group of enzymes that play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

The interaction of propionylthiocholine iodide with cholinesterase is similar to that of acetylcholine, the natural substrate of the enzyme. The enzyme breaks down propionylthiocholine iodide, resulting in the release of thiocholine . This process helps regulate the levels of acetylcholine in the nervous system, thereby controlling nerve signal transmission .

Biochemical Pathways

The primary biochemical pathway affected by propionylthiocholine iodide is the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By acting as a substrate for cholinesterase, propionylthiocholine iodide indirectly affects the regulation of acetylcholine levels in this pathway .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to be polar and water-soluble

Result of Action

The primary result of propionylthiocholine iodide’s action is the regulation of acetylcholine levels in the nervous system. By serving as an additional substrate for cholinesterase, it can influence the rate at which acetylcholine is broken down. This can affect nerve signal transmission, with potential impacts on various physiological processes controlled by the nervous system .

Action Environment

The action of propionylthiocholine iodide can be influenced by various environmental factors. For example, the activity of cholinesterase, the enzyme that interacts with propionylthiocholine iodide, can be affected by factors such as temperature and pH . Additionally, the presence of other substances that can interact with cholinesterase, such as certain drugs or toxins, may also influence the action of propionylthiocholine iodide .

properties

IUPAC Name

trimethyl(2-propanoylsulfanylethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQIXLJDWWVGAE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24578-90-3 (Parent)
Record name Trimethyl(2-propionylthioethyl)ammonium chloride
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DSSTOX Substance ID

DTXSID40940118
Record name N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide
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Molecular Weight

303.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionylthiocholine iodide

CAS RN

1866-73-5
Record name Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, iodide (1:1)
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Record name Trimethyl(2-propionylthioethyl)ammonium chloride
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Record name Propionylthiocholine iodide
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Record name N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide
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Record name Trimethyl(2-propionylthioethyl)ammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of propionylthiocholine iodide in scientific research?

A1: Propionylthiocholine iodide is widely employed as a substrate to measure cholinesterase (ChE) activity in various organisms, including insects, fish, and birds. [, , , , , , , , , , ] This artificial substrate allows researchers to assess the enzyme's kinetic parameters and its sensitivity to inhibitors like pesticides and heavy metals.

Q2: How does propionylthiocholine iodide interact with cholinesterase?

A2: Propionylthiocholine iodide binds to the active site of cholinesterase, mimicking the natural substrate, acetylcholine. The enzyme hydrolyzes the thioester bond, releasing thiocholine, which can be detected spectrophotometrically. [, , , , , , ]

Q3: Can propionylthiocholine iodide be used to assess the impact of environmental pollutants?

A4: Yes, the inhibition of cholinesterase activity by pesticides, particularly organophosphates and carbamates, can be measured using propionylthiocholine iodide as a substrate. [, , , , ] This makes it a valuable tool in ecotoxicological studies to evaluate the impact of these pollutants on various organisms.

Q4: Is there a standardized protocol for using propionylthiocholine iodide in cholinesterase assays?

A5: While propionylthiocholine iodide is a widely used substrate, there is no universally standardized protocol for cholinesterase assays. The specific assay conditions, including buffer composition, pH, temperature, and substrate concentration, can vary depending on the research question and the organism being studied. [, , , , , , , ]

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